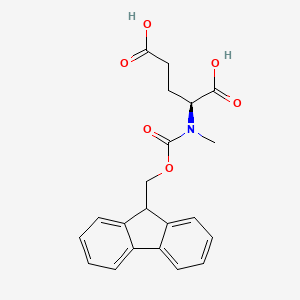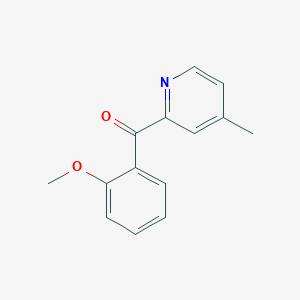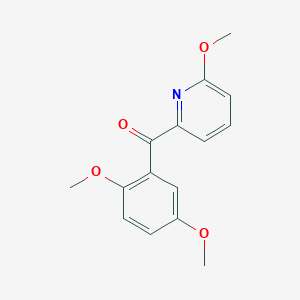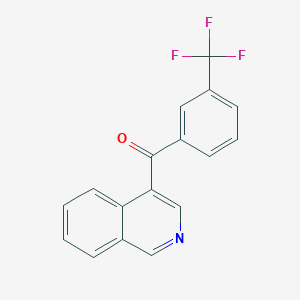![molecular formula C10H15ClN4O B1453039 2-[4-(6-氯-4-嘧啶基)-1-哌嗪基]-1-乙醇 CAS No. 1220036-27-0](/img/structure/B1453039.png)
2-[4-(6-氯-4-嘧啶基)-1-哌嗪基]-1-乙醇
描述
2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol is a compound that features a pyrimidine ring substituted with a chloro group and a piperazine ring. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
科学研究应用
2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
Target of Action
It’s known that diazine alkaloids, which include pyrimidines, have a wide range of pharmacological applications .
Mode of Action
Diazines are reported to exhibit various activities such as antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Biochemical Pathways
Diazines are known to affect a wide range of biological activities .
Pharmacokinetics
The search results mention that synthetic methodologies have been used to create molecules with improved druglikeness and adme-tox properties .
Result of Action
Diazines are known to have a wide range of biological activities .
生化分析
Biochemical Properties
2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyrimidine derivatives, including 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol, are known to exhibit a range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties . These interactions often involve binding to specific enzyme active sites or receptors, thereby modulating their activity.
Cellular Effects
2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, pyrimidine derivatives can modulate the activity of enzymes involved in DNA synthesis and repair, leading to changes in gene expression and cellular proliferation . Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways.
Molecular Mechanism
The molecular mechanism of 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context. For instance, pyrimidine derivatives are known to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition can lead to the accumulation of DNA breaks, ultimately affecting cell viability and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrimidine derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities, thereby affecting the overall impact of the compound over time.
Dosage Effects in Animal Models
The effects of 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. For instance, pyrimidine derivatives are known to be substrates for cytochrome P450 enzymes, which catalyze their oxidation and subsequent metabolism . These metabolic pathways can influence the bioavailability and efficacy of the compound.
Transport and Distribution
The transport and distribution of 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is essential for predicting the pharmacokinetics and pharmacodynamics of the compound.
Subcellular Localization
The subcellular localization of 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol is influenced by targeting signals and post-translational modifications. This compound may be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biological effects . The localization of the compound can impact its activity and function, thereby influencing its overall pharmacological profile.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol and bases like potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, thiols, and alcohols can act as nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
相似化合物的比较
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Another pyrimidine derivative with similar structural features.
4-Chloro-2-(methylthio)pyrimidine: Shares the chloro-substituted pyrimidine ring but with different substituents
Uniqueness
2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol is unique due to its combination of a pyrimidine ring with a piperazine ring and an ethanol group. This unique structure imparts distinct chemical and pharmacological properties, making it valuable for various research and industrial applications .
属性
IUPAC Name |
2-[4-(6-chloropyrimidin-4-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c11-9-7-10(13-8-12-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLPIJNIFCQNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247655 | |
| Record name | 4-(6-Chloro-4-pyrimidinyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220036-27-0 | |
| Record name | 4-(6-Chloro-4-pyrimidinyl)-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(6-Chloro-4-pyrimidinyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


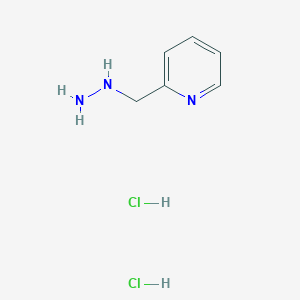
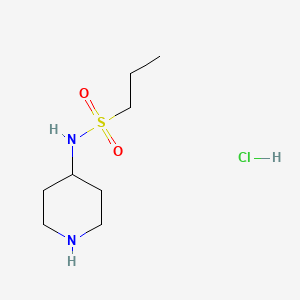
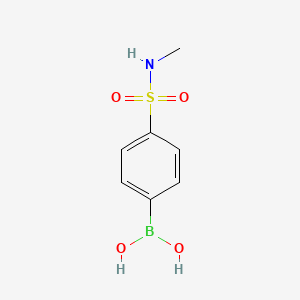
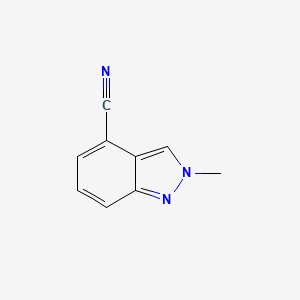

![6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid](/img/structure/B1452965.png)
![6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine](/img/structure/B1452966.png)
![1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1452969.png)
![tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1452970.png)

